[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol
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Overview
Description
[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol is an organic compound with the molecular formula C20H34O4 and a molecular weight of 338.482 g/mol . It is also known by its synonyms, such as 1,4-benzenedimethanol, 2,5-bis(hexyloxy), and 2,5-bis(hexyloxy)-1,4-bis(hydroxymethyl)benzene . This compound is characterized by its two hexyloxy groups and a hydroxymethyl group attached to a benzene ring.
Preparation Methods
The synthesis of [2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol typically involves the reaction of 2,5-dihydroxybenzyl alcohol with hexyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the benzyl alcohol are replaced by hexyloxy groups . The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hexyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl group can form hydrogen bonds with biomolecules, while the hexyloxy groups can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol can be compared with similar compounds such as:
2,5-Dimethoxy-4-(hydroxymethyl)phenyl]methanol: This compound has methoxy groups instead of hexyloxy groups, which affects its solubility and reactivity.
2,5-Diethoxy-4-(hydroxymethyl)phenyl]methanol: This compound has ethoxy groups, which also influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2,5-dihexoxy-4-(hydroxymethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14,21-22H,3-12,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBZJMOHRIQCDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1CO)OCCCCCC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409091 |
Source
|
Record name | [2,5-Bis(hexyloxy)-1,4-phenylene]dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158982-83-3 |
Source
|
Record name | [2,5-Bis(hexyloxy)-1,4-phenylene]dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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